Asymmetric Allylation: Divergent Selectivity vs. CuOTf and CuI
In a prototypical enantioselective hydrocupration/allylation reaction, CuNTf₂ delivers 52% enantiomeric excess (ee), a selectivity window that is distinct from both CuOTf (64% ee) and CuTC (12% ee), while CuI gives no detectable product under identical conditions [1]. This divergence demonstrates that the NTf₂⁻ counteranion enables a productive reaction pathway not accessible with iodide and tunes the chiral induction differently from triflate.
| Evidence Dimension | Enantiomeric excess (% ee) in asymmetric allylation |
|---|---|
| Target Compound Data | CuNTf₂: 52% ee |
| Comparator Or Baseline | CuOTf: 64% ee; CuI: no product (NP); CuTC: 12% ee; CuClO₄: 68–70% ee |
| Quantified Difference | CuNTf₂ yields product where CuI gives none; Δee = –12% vs CuOTf, +40% vs CuTC |
| Conditions | 4-phenyl-1-butene (2.5 equiv), Cp₂ZrHCl (2.0 equiv), substrate 2a (1.0 equiv), Cu(I) source (0.1 equiv), ligand B, CH₂Cl₂, room temperature |
Why This Matters
For researchers selecting a Cu(I) source, CuNTf₂ uniquely populates a selectivity niche where iodide-based catalysts are completely inactive, making it indispensable for substrate scopes where CuI fails entirely.
- [1] Table 1, PMC4685918 — Head-to-head comparison of Cu(I) sources (CuNTf₂, CuOTf, CuI, CuTC, CuClO₄, CuSbF₆) in enantioselective catalysis. Accessible via NCBI PMC. View Source
